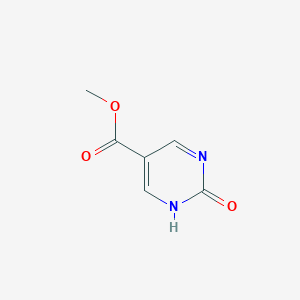

Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-5(9)4-2-7-6(10)8-3-4/h2-3H,1H3,(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDSKAQQVIKEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504872 | |

| Record name | Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50628-34-7 | |

| Record name | Methyl 1,2-dihydro-2-oxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50628-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The primary focus of this document is a robust and widely applicable two-step synthesis commencing with the well-established Biginelli reaction to form a tetrahydropyrimidine intermediate, followed by a regioselective oxidation to yield the target dihydropyrimidine. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and explore alternative synthetic strategies. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis of this important molecular scaffold.

Introduction: The Significance of the 2-Oxo-1,2-dihydropyrimidine Scaffold

The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleic acids.[1] Its derivatives have garnered substantial attention in the pharmaceutical industry due to their broad spectrum of biological activities.[2] The 2-oxo-1,2-dihydropyrimidine moiety, in particular, is a privileged scaffold found in a variety of therapeutic agents. Compounds incorporating this core structure have demonstrated potential as calcium channel blockers, antihypertensive agents, and anti-inflammatory drugs.[3][4] The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications, such as ligands for the peroxisome proliferator-activated receptor gamma (PPARγ).[4][5]

This guide will primarily focus on the most common and efficient pathway for the synthesis of this compound and its derivatives, which involves a two-step process:

-

Step 1: The Biginelli Reaction - A three-component condensation to form the 1,2,3,4-tetrahydropyrimidine core.

-

Step 2: Oxidation - Dehydrogenation of the tetrahydropyrimidine ring to the desired 1,2-dihydropyrimidine.

The Core Synthesis Pathway: From Tetrahydropyrimidine to Dihydropyrimidine

The most reliable and frequently employed method to synthesize this compound derivatives involves a two-stage process. The first stage is the celebrated Biginelli reaction, a one-pot multicomponent reaction that efficiently constructs the tetrahydropyrimidine ring system. The second stage involves the regioselective oxidation of this intermediate to introduce the double bond and furnish the target dihydropyrimidine.

Step 1: The Biginelli Reaction - Constructing the Tetrahydropyrimidine Core

The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a cornerstone of heterocyclic chemistry.[3] It is a one-pot cyclocondensation of an aldehyde, a β-ketoester (in this case, methyl acetoacetate), and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3][4]

The reaction is typically acid-catalyzed, and the proposed mechanism involves a series of equilibria. While several mechanistic pathways have been suggested, a widely accepted sequence begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of the β-ketoester to the iminium ion. The final step is the cyclization via intramolecular condensation with the elimination of a water molecule to afford the dihydropyrimidine product.

Diagram 1: Biginelli Reaction Workflow

Caption: A simplified workflow of the Biginelli reaction.

This protocol is a representative example of a Biginelli reaction to produce a tetrahydropyrimidine precursor.

Materials:

-

Benzaldehyde

-

Methyl acetoacetate

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (10 mmol), methyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (20 mL).

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.[6]

Table 1: Representative Biginelli Reaction Conditions and Yields

| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | HCl | Ethanol | 4-6 | ~80 | [6] |

| 4-Nitrobenzaldehyde | Cu(OTf)₂ | Acetonitrile | 5 | 72 | [7] |

| Formaldehyde | Zirconium chloride | Ethanol | - | High | [8] |

| Various Aromatic Aldehydes | Boric Acid | Acetic Acid | 0.5-2 | 86-97 | [2] |

Step 2: Oxidation - Formation of the Dihydropyrimidine

The tetrahydropyrimidine product from the Biginelli reaction can be regioselectively oxidized to the corresponding 1,2-dihydropyrimidine. Various oxidizing agents can be employed for this dehydrogenation, with cerium(IV) ammonium nitrate (CAN) being a particularly effective reagent for this transformation.[7]

The oxidation with CAN is proposed to proceed via a single-electron transfer (SET) mechanism. The initial step involves the formation of a radical cation intermediate from the tetrahydropyrimidine. Subsequent loss of a proton and another electron transfer, or disproportionation, leads to the formation of a carbocation, which then eliminates a proton to yield the more conjugated and stable dihydropyrimidine product.

Diagram 2: Oxidation Pathway

Caption: General scheme for the oxidation of the tetrahydropyrimidine.

This protocol, adapted from the literature, demonstrates the oxidation of a tetrahydropyrimidine to a dihydropyrimidine.[7]

Materials:

-

Methyl 6-methyl-2-oxo-4-(perfluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

-

Cerium(IV) ammonium nitrate (CAN)

-

Acetonitrile

Procedure:

-

Dissolve the starting tetrahydropyrimidine derivative in acetonitrile in a round-bottom flask.

-

Add a solution of cerium(IV) ammonium nitrate in acetonitrile dropwise to the stirred solution at room temperature.

-

Continue stirring for the time indicated by TLC monitoring until the starting material is consumed.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired dihydropyrimidine.

Note: The yield for the oxidation of the perfluorophenyl derivative was reported to be low (1%), likely due to the electron-withdrawing nature of the perfluorophenyl group destabilizing the carbocation intermediate.[7] Yields are expected to be higher for other derivatives. A mild procedure using catalytic copper salts and tert-butyl hydroperoxide has also been reported for the oxidative dehydrogenation of dihydropyrimidinones.[9]

Alternative Synthetic Routes

While the Biginelli reaction followed by oxidation is a primary route, other methods exist for the synthesis of 2-oxo-1,2-dihydropyrimidine-5-carboxylates and related structures.

Synthesis from Halogenated Pyrimidines

One approach involves the modification of a pre-existing pyrimidine ring. For instance, 2-hydroxy pyrimidine-5-carboxylic acid can be synthesized from 2-chloro-5-bromopyrimidine.[10] This method involves a metal-mediated reaction followed by hydrolysis. Subsequent esterification would yield the methyl ester.

Synthesis via Condensation with Amidinium Salts

A general method for preparing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[11] This provides a direct route to pyrimidines that are unsubstituted at the 4-position.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving the Biginelli reaction to form a tetrahydropyrimidine intermediate, followed by its regioselective oxidation. This pathway offers versatility through the variation of the aldehyde component in the Biginelli reaction, allowing for the generation of a diverse library of dihydropyrimidine derivatives. The mechanistic understanding of both the cyclocondensation and the subsequent dehydrogenation is crucial for optimizing reaction conditions and achieving high yields. While alternative synthetic strategies exist, the Biginelli-oxidation route remains the most practical and widely adopted approach for accessing this important class of heterocyclic compounds.

References

-

Manjula, S. N., Noolvi, M. N., & Parihar, V. (2010). Synthesis and Crystal Structure of 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o1921. [Link]

-

Nagavelli, R., Gevorgyan, A., & Mkrtchyan, S. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances, 11(11), 6312-6329. [Link]

-

Bhat, B. A., et al. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Bioorganic & Medicinal Chemistry Letters, 17(16), 4613-4618. [Link]

- Google Patents. (2019). CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method.

- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.

- Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888.

- Slimi, H., Moussaoui, Y., & ben Salem, R. (2011). Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/ thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh3 without solvent. Arabian Journal of Chemistry, 10, S2763-S2768.

- Dyachenko, V. D., et al. (2019).

-

El-Faham, A., et al. (2015). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. Molecules, 20(8), 14666-14684. [Link]

- Aher, J. S., et al. (2012). A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Derivatives. Der Pharma Chemica, 4(2), 793-798.

-

Bonilla, J. V., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Catalysts, 11(6), 754. [Link]

- Tu, S., et al. (2009). One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Using Boric Acid as Catalyst.

-

Sridhar, B., et al. (2005). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3896-o3898. [Link]

-

PrepChem. Synthesis of (b) 2-Allylamino-4-hydroxypyrimidine-5-carboxylic acid. [Link]

-

PubChem. 2-Hydroxypyrimidine-5-carboxylic acid. [Link]

-

ResearchGate. Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. [Link]

-

Nagavelli, R., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances, 11(11), 6312-6329. [Link]

-

Dyachenko, V. D., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molbank, 2019(4), M1096. [Link]

-

Yamamoto, K., Chen, Y. G., & Buono, F. G. (2010). Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines. Organic Letters, 12(18), 4124-4127. [Link]

- Naz, S., et al. (2021).

-

Nikolova, V., et al. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 27(19), 6598. [Link]

Sources

- 1. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method - Google Patents [patents.google.com]

- 11. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

An In-Depth Technical Guide to the Biological Activity of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate and Its Derivatives

Abstract

The pyrimidine ring is a fundamental heterocyclic scaffold, forming the core of nucleic acids and a plethora of biologically active molecules.[1] This guide provides a comprehensive technical overview of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, a key synthetic intermediate and a foundational structure for a diverse range of pharmacologically significant compounds. We will delve into its synthesis, explore the multifaceted biological activities of its derivatives—including antimicrobial, antiviral, and anticancer properties—and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for future investigation into this promising class of molecules.

Introduction: The Pyrimidine Core in Medicinal Chemistry

The 2-oxo-1,2-dihydropyrimidine moiety is a privileged scaffold in drug discovery, renowned for its capacity to engage in various biological interactions, particularly hydrogen bonding. Its structural resemblance to nucleobases allows it to interact with a wide array of enzymatic targets.[1][2] this compound (CAS No: 50628-34-7, Molecular Formula: C₆H₆N₂O₃) serves as a versatile building block for creating extensive libraries of derivatives.[3] The exploration of these derivatives has unveiled a broad spectrum of pharmacological activities, positioning this core structure as a critical starting point for the development of novel therapeutics.[4]

Chemical Structure:

Synthesis of the Dihydropyrimidine Scaffold

The synthesis of dihydropyrimidine derivatives is often achieved through multicomponent reactions, with the Biginelli reaction being a classic and efficient method. This one-pot cyclocondensation involves an aldehyde, a β-ketoester (like methyl acetoacetate), and urea or thiourea. This approach is valued for its operational simplicity and adherence to green chemistry principles by minimizing waste.[2]

Experimental Protocol: Biginelli Reaction

This protocol describes a general procedure for synthesizing a 4-substituted-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative.

Materials:

-

Aromatic aldehyde (10 mmol)

-

Methyl acetoacetate (12 mmol)

-

Urea (15 mmol)

-

Concentrated HCl (1 mL)

-

Acetonitrile (30 mL)

-

Ice-cold water

-

Methanol (for recrystallization)

Procedure:

-

Combine the aldehyde, methyl acetoacetate, urea, and concentrated HCl in a round-bottom flask containing acetonitrile.[4]

-

Reflux the reaction mixture for 5 hours at 75-80°C (348-353 K).[4]

-

Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.[4]

-

A solid precipitate will form. Filter the solid, wash it with water, and dry it.

-

Recrystallize the crude product from methanol to obtain the purified compound.[4]

Antimicrobial and Antifungal Activity

Derivatives of the 2-oxo-dihydropyrimidine core have demonstrated significant potential as antimicrobial agents, targeting both Gram-positive and Gram-negative bacteria as well as various fungal strains.[5][6]

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

A key target for these compounds is Dihydrofolate Reductase (DHFR), an essential enzyme in the folic acid metabolism pathway of bacteria.[5] DHFR is crucial for the synthesis of nucleotides and, consequently, for bacterial growth and replication.[5] Inhibiting this enzyme leads to a bacteriostatic or bactericidal effect. Researchers have designed and synthesized pyrimidine derivatives as potential DHFR inhibitors to combat the growing threat of antibiotic resistance.[5]

Caption: DHFR inhibition by pyrimidine derivatives disrupts nucleotide synthesis.

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity of synthesized compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

| Compound Class | Test Organism | Activity (MIC/MFC in µg/mL) | Reference |

| Pyrazol-4-ylthio-tetrahydropyrimidine-5-carboxylate (A7) | E. coli, P. aeruginosa, S. aureus | MIC: 25 | [5] |

| Pyrazol-4-ylthio-tetrahydropyrimidine-5-carboxylate (A20) | Gram +ve and -ve bacteria | MIC: 25 | [5] |

| Pyrazol-4-ylthio-tetrahydropyrimidine-5-carboxylate (A7) | C. albicans, A. niger, A. clavatus | MFC: 100 | [5] |

| N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides | S. aureus, B. subtilis | High Activity | [6][7] |

Experimental Protocol: Agar-Well Diffusion for Antimicrobial Screening

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Materials:

-

Nutrient agar plates

-

Bacterial/fungal cultures

-

Test compound solutions (in DMSO or other suitable solvent)

-

Positive control (e.g., Ciprofloxacin, Nystatin)

-

Negative control (solvent)

-

Sterile cork borer

Procedure:

-

Prepare standardized inoculum of the test microorganisms.

-

Spread the inoculum uniformly over the surface of the agar plates.

-

Use a sterile cork borer to create wells (e.g., 6 mm diameter) in the agar.

-

Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Antiviral Activity

The structural similarity of the pyrimidine core to nucleic acids makes it a strong candidate for selective viral inhibition.[2] Derivatives have shown efficacy against a range of viruses, including Newcastle Disease Virus (NDV) and human cytomegalovirus (HCMV).[2][8]

Mechanism of Action: Viral Replication Inhibition

The antiviral action can stem from multiple mechanisms. One proposed mechanism involves the compound interfering with viral replication. For instance, studies on a tetrahydropyrimidine (THPM) derivative against NDV showed significant inhibition of viral proliferation, likely due to the molecule's structural resemblance to nucleic acids, which could disrupt viral polymerase activity or genome synthesis.[2] In other cases, such as with HCMV, derivatives can inhibit essential viral enzymes like pUL89 endonuclease, which is critical for processing viral DNA.[8]

Caption: Pyrimidine derivatives can inhibit viral replication within the host cell.

Quantitative Data: Viral Inhibition

| Compound | Virus | Concentration | Inhibition Rate | Reference |

| THPM Derivative | Newcastle Disease Virus (NDV) | 10 µg/mL | 95.77% | [2] |

| THPM Derivative | Newcastle Disease Virus (NDV) | 1 µg/mL | ~50% | [2] |

| DHP Carboxylic Acids | Human Cytomegalovirus (HCMV) | 14.4–22.8 µM (EC₅₀) | 50% | [8] |

Experimental Protocol: In Ovo Antiviral Assay for NDV

This assay assesses the antiviral efficacy of a compound using embryonated chicken eggs.[2]

Materials:

-

Specific-pathogen-free (SPF) embryonated chicken eggs (9-11 days old)

-

Newcastle Disease Virus (NDV) stock

-

Test compound (e.g., THPM) dissolved in a non-toxic solvent (e.g., DMSO at a concentration known to be non-antiviral)[2]

-

Phosphate-buffered saline (PBS)

-

Incubator

Procedure:

-

Candle the eggs to confirm embryo viability and mark the air sac.

-

Divide the eggs into groups: negative control (PBS), virus control (NDV), and treatment groups (NDV + test compound at various concentrations).

-

Inject the allantoic cavity of the eggs with the respective solutions.

-

Seal the injection holes and incubate the eggs at 37°C for a specified period (e.g., 48-72 hours).

-

After incubation, chill the eggs to sacrifice the embryos and harvest the allantoic fluid.

-

Perform a Hemagglutination (HA) assay on the harvested fluid to determine the viral titer.

-

Calculate the percentage of viral inhibition by comparing the viral titers of the treatment groups to the virus control group.[2]

Anticancer Activity

The pyrimidine scaffold is a cornerstone of anticancer drug design, with derivatives showing cytotoxicity against various human tumor cell lines.[9][10]

Mechanism of Action

The anticancer activity of pyrimidine derivatives can be multifactorial. Some compounds function as alkylating agents, similar to temozolomide, which methylate DNA and induce apoptosis.[10] Others may inhibit key enzymes involved in cancer cell metabolism and proliferation, such as Pyrroline-5-Carboxylate Reductase (PYCR), which is upregulated in many cancers and plays a role in proline biosynthesis and redox homeostasis.[11]

Quantitative Data: Cytotoxicity

| Compound Class | Cell Line | Activity | Reference |

| Imidazotetrazine-8-carboxylate (IVa) | Various human solid tumors | <10% survival at 40 µg/mL | [10] |

| 1-[(aryl)(3 amino-5-oxopyrazolidin-4-ylidene)methyl]...-3-carboxylates (7b,c, 8a-c) | Breast Cancer (MCF-7) | Significant anticancer activity | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

96-well plates

-

Test compound solutions

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Remove the medium and add fresh medium containing various concentrations of the test compound. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9]

-

Incubate the plate for a specified duration (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Directions

This compound and its derivatives represent a highly versatile and pharmacologically potent class of compounds. The research synthesized in this guide demonstrates their significant activities as antimicrobial, antiviral, and anticancer agents. The ease of synthesis via methods like the Biginelli reaction allows for extensive structural modifications, enabling fine-tuning of activity and specificity.

Future research should focus on:

-

Lead Optimization: Systematically exploring the structure-activity relationships (SAR) to enhance potency and reduce off-target effects.

-

Mechanism Elucidation: Deepening the understanding of the molecular targets and pathways modulated by these compounds.

-

In Vivo Studies: Progressing the most promising candidates from in vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Combination Therapies: Investigating the synergistic potential of these pyrimidine derivatives with existing drugs to overcome resistance and improve therapeutic outcomes.

The continued exploration of this chemical scaffold holds immense promise for addressing critical unmet needs in infectious diseases and oncology.

References

- Antiviral Potential of 4-(4-Hydroxy-3,5- Dimethylphenyl)-6-Methyl-2-Oxo-1,2,3,4- Tetrahydropyrimidine-5-Carboxylate (THPM) again. (2024). Asian Journal of Green Chemistry.

- 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydr

- Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. (2022). International journal of health sciences - ScienceScholar.

- Synthesis and Biological Assessment of Novel Derivatives of 2-Oxo-tetrahydropyrimidine-5-carboxamides. (2025).

- Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024). Pharmacia.

- Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxyl

- 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. (n.d.). PMC - PubMed Central.

- Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Deriv

- Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activ

- New 2-oxo-1,2-dihydropyrimidines: synthesis, cytotoxicity, and cytoprotective properties. (n.d.).

- Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2025).

- Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI.

-

Synthesis and antimicrobial activity of some novel 1,2-dihydro-[2][4][12]triazolo[1,5-a]pyrimidines bearing amino acid moiety. (n.d.). PMC - NIH.

- Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. (n.d.). Unknown Source.

- Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. (2022).

- Antiviral Activity of Pyrimidine Containing Compounds: P

- Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L.

- Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (n.d.). Unknown Source.

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PMC - NIH.

- N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)

-

Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][2][4][5][6]tetrazine-8-carboxylates and -carboxamides. (n.d.). PMC - NIH.

- 950514-14-4 | Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxyl

- Synthesis and antiviral activity of new substituted methyl [2-(arylmethylene-hydrazino)

- Structure, biochemistry, and gene expression patterns of the proline biosynthetic enzyme pyrroline-5-carboxylate reductase (PYCR), an emerging cancer therapy target. (2021). PubMed.

- δ1-Pyrroline-5-carboxylate reductase as a new target for therapeutics: inhibition of the enzyme from Streptococcus pyogenes and effects in vivo. (n.d.). NIH.

- The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. (n.d.). NIH.

- Flavonoids as Promising Antiviral Agents against SARS-CoV-2 Infection: A Mechanistic Review. (n.d.). MDPI.

- Removal of feedback inhibition of delta 1-pyrroline-5-carboxylate synthetase, a bifunctional enzyme catalyzing the first two steps of proline biosynthesis in plants. (1995). PubMed.

- Δ1-pyrroline-5-carboxylate reductase as a new target for therapeutics: inhibition of the enzyme from Streptococcus pyogenes and effects in vivo. (2012). PubMed.

- Removal of Feedback Inhibition of Δ1-Pyrroline-5-Carboxylate Synthetase Results in Increased Proline Accumulation and Protection of Plants

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. This compound | 50628-34-7 | ACA62834 [biosynth.com]

- 4. Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencescholar.us [sciencescholar.us]

- 6. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]

- 7. researchgate.net [researchgate.net]

- 8. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure, biochemistry, and gene expression patterns of the proline biosynthetic enzyme pyrroline-5-carboxylate reductase (PYCR), an emerging cancer therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate

Introduction: The Significance of the 2-Oxo-1,2-dihydropyrimidine Scaffold

The 2-oxo-1,2-dihydropyrimidine core is a privileged heterocyclic motif of considerable interest to researchers in medicinal chemistry and drug development. This scaffold is a fundamental component of naturally occurring nucleobases such as uracil and thymine, which are integral to the structure of RNA and DNA. The inherent biological relevance of this pyrimidine system has driven extensive research into its derivatives, which have demonstrated a wide spectrum of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1] Dihydropyrimidine derivatives, in particular, have been identified as potent calcium channel modulators, antihypertensive agents, and mitotic kinesin Eg5 inhibitors, highlighting the therapeutic potential of this structural class.[2][3]

This technical guide focuses on the chemical properties of a specific derivative, methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS No: 50628-34-7).[4] We will delve into its synthesis, structural elucidation through spectroscopic methods, key reactive characteristics, and its potential applications as a building block in the synthesis of more complex, biologically active molecules. For professionals in drug discovery, understanding the nuances of this compound's chemistry is paramount for the rational design of novel therapeutics.

Molecular Structure and Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 50628-34-7 | [4] |

| Molecular Formula | C₆H₆N₂O₃ | [4] |

| Molecular Weight | 154.12 g/mol | [4] |

| SMILES | COC(=O)C1=CNC(=O)N=C1 | [4] |

Synthesis of the 2-Oxo-1,2-dihydropyrimidine Core

A proposed synthetic pathway would involve the condensation of a urea derivative with a suitably functionalized three-carbon component. The following diagram illustrates a conceptual synthetic workflow.

Figure 1: Conceptual synthetic workflow for this compound.

Experimental Protocol (Hypothetical, based on related syntheses):

-

Reaction Setup: To a round-bottom flask containing a suitable solvent such as ethanol or acetonitrile, add equimolar amounts of urea and a methyl ester of a β-ketoaldehyde or a related three-carbon electrophile.

-

Catalysis: Introduce a catalytic amount of a strong acid (e.g., HCl) or a base to facilitate the condensation and cyclization.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).[5]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization from an appropriate solvent to yield the desired this compound.

Structural Elucidation and Spectroscopic Characterization

The structural features of this compound can be unequivocally determined using a combination of spectroscopic techniques. Based on data from closely related analogues, the expected spectral characteristics are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include a singlet for the methyl ester protons (O-CH₃) typically in the range of 3.5-4.0 ppm. The protons on the pyrimidine ring would appear as distinct signals in the aromatic region, likely between 7.0 and 9.0 ppm. The N-H protons of the amide-like functionalities in the ring would present as broad singlets, with their chemical shifts being solvent-dependent. For instance, in DMSO-d₆, these N-H protons in similar structures are often observed at downfield shifts, sometimes exceeding 10 ppm.[6]

-

¹³C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbon of the ester and the C2-oxo group, typically in the range of 150-170 ppm. The sp²-hybridized carbons of the pyrimidine ring would resonate between approximately 100 and 160 ppm. The methyl carbon of the ester group would appear at a more upfield chemical shift, generally around 50-55 ppm.[7][8]

| Functional Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Ester -OCH₃ | 3.5 - 4.0 (s) | 50 - 55 |

| Pyrimidine C-H | 7.0 - 9.0 | 100 - 160 |

| Pyrimidine N-H | >10 (broad s, solvent dependent) | - |

| Ester C=O | - | 160 - 170 |

| Ring C=O | - | 150 - 160 |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Strong absorption bands corresponding to the C=O stretching vibrations of the ester and the cyclic amide (lactam) are expected in the region of 1650-1750 cm⁻¹. The N-H stretching vibrations would likely appear as a broad band in the 3100-3400 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the methyl group would be observed around 2900-3100 cm⁻¹.[7]

Chemical Reactivity and Tautomerism

The reactivity of this compound is dictated by the interplay of its functional groups. The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, though the conditions required will depend on the specific reagents. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2-oxo-1,2-dihydropyrimidine-5-carboxylic acid.[9]

Tautomerism: The Keto-Enol Equilibrium

A critical aspect of the chemistry of 2-oxo-pyrimidines is the potential for tautomerism. The 2-oxo form (a cyclic amide or lactam) can exist in equilibrium with its enol tautomer, 2-hydroxypyrimidine.

Figure 2: Keto-enol tautomerism in this compound.

For most simple 2-oxo-pyrimidines, the keto form is generally the more stable and predominant tautomer in both solution and the solid state.[10][11] However, the position of this equilibrium can be influenced by factors such as the solvent, pH, and the presence of other substituents on the pyrimidine ring.[12] Theoretical studies on related systems have been employed to understand the energetics of this tautomeric equilibrium.[13] The presence of the enol form, even in small amounts, can be significant as it may exhibit different reactivity and biological interaction profiles.

Applications in Drug Discovery and Development

The 2-oxo-1,2-dihydropyrimidine scaffold is a versatile starting point for the synthesis of a diverse range of biologically active compounds. The ester functionality at the 5-position of this compound provides a convenient handle for further chemical modifications. For example, it can be converted to an amide, which is a common functional group in many drug molecules, through reaction with various amines.

Derivatives of the 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid core have been investigated as potential activators of peroxisome proliferator-activated receptor gamma (PPARγ), which is a target for antidiabetic drugs.[14] Furthermore, the broader class of dihydropyrimidinones has been systematically reviewed for a multitude of biological activities, including antitumoral, anti-inflammatory, and antibacterial effects.[3][15] This highlights the potential of this compound as a key intermediate in the development of novel therapeutic agents targeting a variety of diseases.

Conclusion

This compound is a chemically significant molecule that embodies the structural features of a highly valued heterocyclic scaffold in medicinal chemistry. While detailed experimental data for this specific compound is limited in the current literature, its chemical properties can be reliably inferred from the extensive research on its close analogues. Its straightforward, albeit hypothetical, synthesis, predictable spectroscopic characteristics, and the versatile reactivity of its functional groups make it an attractive building block for the synthesis of more complex and potentially bioactive molecules. A thorough understanding of its keto-enol tautomerism is crucial for predicting its reactivity and biological interactions. As research into novel therapeutics continues, the utility of such fundamental heterocyclic scaffolds will undoubtedly continue to grow, making this compound a compound of ongoing interest for researchers and scientists in the field of drug development.

References

-

5][10][16]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties - Oriental Journal of Chemistry.

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. View of An Investigation into the Biological Effects of Dihydropyrimidines | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 3. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 50628-34-7 | ACA62834 [biosynth.com]

- 5. Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. CAS 38324-83-3: 2-oxo-1,2-dihydropyrimidine-5-carboxylic a… [cymitquimica.com]

- 10. ias.ac.in [ias.ac.in]

- 11. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 12. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS 50628-34-7): A Versatile Scaffold in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the structure of nucleic acids and a plethora of pharmacologically active agents.[1][2] Within this broad class of heterocyclic compounds, Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS 50628-34-7) has emerged as a pivotal intermediate, offering a synthetically tractable platform for the development of a diverse array of therapeutic candidates. While the intrinsic biological activity of this specific ester is not extensively documented, its true value lies in its role as a versatile building block for derivatization. This guide provides a comprehensive overview of its chemical properties, synthesis, and, most importantly, its application as a precursor to compounds with significant potential in treating a range of human diseases, from metabolic disorders to infectious diseases and cancer.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthetic chemistry and drug development. This compound is typically supplied as an off-white to light yellow powder.[3] Key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 50628-34-7 | [4][5] |

| Molecular Formula | C₆H₆N₂O₃ | [5] |

| Molecular Weight | 154.12 g/mol | [5] |

| Appearance | Off-white to light yellow powder | [3] |

| Purity | Typically ≥98% | [3] |

| Synonyms | Methyl 2-hydroxypyrimidine-5-carboxylate | [6] |

| SMILES | COC(=O)C1=CNC(=O)N=C1 | [5] |

Synthetic Pathways to the 2-Oxo-1,2-dihydropyrimidine-5-carboxylate Core

The synthesis of the dihydropyrimidine core is a well-established area of organic chemistry, with the Biginelli reaction being a classic and efficient method. This one-pot, three-component condensation reaction typically involves an aldehyde, a β-ketoester (such as methyl acetoacetate), and urea or thiourea, often under acidic catalysis.[7][8] This approach allows for the straightforward construction of the core heterocyclic system.

Sources

- 1. Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciencescholar.us [sciencescholar.us]

- 3. jieheng.lookchem.com [jieheng.lookchem.com]

- 4. Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 50628-34-7 | ACA62834 [biosynth.com]

- 6. This compound; Methyl 2-hydroxypyrimidine-5-carboxylate; 2-oxo-1,2-dihydro-pyrimidine-5-carboxylic acid methyl ester | Chemrio [chemrio.com]

- 7. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to the Structural Elucidation of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the unambiguous structural elucidation of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Moving beyond a simple recitation of methods, this document details the causality behind experimental choices, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. Each protocol is presented as a self-validating system, designed to provide researchers and drug development professionals with a robust framework for confirming the molecular identity and purity of this pyrimidine derivative. The guide emphasizes the synergy between different analytical techniques, culminating in a definitive structural assignment supported by empirical data and authoritative references.

Introduction: The Rationale for a Multi-Modal Approach

This compound (CAS 50628-34-7) belongs to the pyrimidine class of heterocycles, which form the core scaffold of nucleobases and a wide array of pharmacologically active agents.[3] Accurate and definitive confirmation of its molecular structure is a critical prerequisite for any further investigation, be it in reaction optimization, biological screening, or materials science. The potential for tautomerism and isomerism within this class of compounds necessitates a rigorous analytical approach that leaves no ambiguity.

Caption: Integrated workflow for structure elucidation.

Foundational Physicochemical Properties

Before delving into spectroscopic analysis, it is essential to establish the expected foundational properties of the target molecule. This data serves as the primary reference against which all experimental results are compared.

| Property | Value | Source |

| Chemical Name | This compound | [5][6] |

| CAS Number | 50628-34-7 | [5] |

| Molecular Formula | C₆H₆N₂O₃ | [5] |

| Molecular Weight | 154.12 g/mol | [5] |

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Causality: The initial and most critical step in structure elucidation is to confirm the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is superior for this purpose as it provides the exact mass, allowing for the confident determination of the molecular formula, which is a powerful constraint on the possible structure.

Experimental Protocol (Electrospray Ionization - Time of Flight)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Ionization Mode: Analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the probability of observing a clear molecular ion.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.

Expected Data & Interpretation

The primary goal is to locate the molecular ion peak. Based on the molecular formula C₆H₆N₂O₃, the expected masses are:

-

Monoisotopic Mass: 154.0378 Da

-

Expected [M+H]⁺ Ion: 155.0451 m/z

-

Expected [M-H]⁻ Ion: 153.0295 m/z

Beyond the molecular ion, the fragmentation pattern provides corroborating structural evidence. Pyrimidine derivatives often undergo characteristic fragmentation pathways.[7][8]

Caption: Predicted HSQC correlations for the molecule.

The HSQC spectrum is expected to show three key correlation cross-peaks:

-

Between the proton at ~8.8 ppm (H4 ) and the carbon at ~145 ppm (C4 ).

-

Between the proton at ~8.4 ppm (H6 ) and the carbon at ~155 ppm (C6 ).

-

Between the methyl protons at ~3.8 ppm (-OCH₃ ) and the methyl carbon at ~52 ppm (-OCH₃ ).

The absence of other correlations confirms the assignments and the overall structure.

Data Synthesis and Final Confirmation

The final step is to synthesize all collected data into a single, cohesive argument.

-

MS confirms the molecular formula is C₆H₆N₂O₃.

-

IR confirms the presence of N-H, an ester C=O, and an amide C=O functional group.

-

¹H NMR identifies four distinct proton environments: one NH, two olefinic ring protons, and one methyl ester group, with the correct integration.

-

¹³C NMR identifies six distinct carbon environments, including two carbonyls, three sp² ring carbons, and one sp³ methyl carbon.

-

HSQC definitively links the assigned protons to their corresponding carbons, validating the entire connectivity map.

Collectively, these data points lead to the unambiguous structural confirmation of This compound .

Conclusion

The structural elucidation of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical research. As demonstrated in this guide, a systematic and integrated approach utilizing multiple spectroscopic techniques is paramount. By leveraging the strengths of Mass Spectrometry, IR Spectroscopy, and a suite of NMR experiments, researchers can move beyond simple characterization to achieve a state of validated, unambiguous structural confirmation. This rigorous methodology ensures the integrity of downstream research and is an essential component of modern drug discovery and development.

References

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Vertex AI Search.

-

Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. [Link]

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

Reva, I., Lapinski, L., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 153-162. [Link]

-

Venkatapathya, K., Magesh, C. J., Lavanyaa, G., Perumalb, P. T., & Sathishkumarc, R. (2019). Supporting Information: NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Royal Society of Chemistry. [Link]

-

IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. [Link]

-

Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-10. [Link]

-

Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. [Link]

-

FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. [Link]

-

Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. (2015). IOSR Journal of Applied Chemistry. [Link]

-

Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). (2025/2026). University College Dublin. [Link]

-

Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. (n.d.). ACS Publications. [Link]

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. [Link]

-

Gzella, A., et al. (2022). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. Molecules, 27(27), 8963. [Link]

-

Thenmozhi, M., et al. (2009). 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o1921. [Link]

-

Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. (2021). RSC Advances, 11, 6312-6329. [Link]

-

Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

-

JAM 2026 Chemistry (CY). (n.d.). Official JAM Website. [Link]

-

Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate. (n.d.). PubChem. [Link]

-

Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. (2007). PubMed. [Link]

-

Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. (n.d.). Institute of Chemical Technology, Mumbai. [Link]

-

Supplementary Data. (2014). The Royal Society of Chemistry. [Link]

-

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2006). ScienceOpen. [Link]

-

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2006). NIH. [Link]

-

Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (2002). MDPI. [Link]

Sources

- 1. Buy Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate | 950514-14-4 [smolecule.com]

- 2. Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. This compound | 50628-34-7 | ACA62834 [biosynth.com]

- 6. This compound; Methyl 2-hydroxypyrimidine-5-carboxylate; 2-oxo-1,2-dihydro-pyrimidine-5-carboxylic acid methyl ester | Chemrio [chemrio.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. article.sapub.org [article.sapub.org]

A Comprehensive Technical Guide to Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate and its Analogs: Synthesis, Properties, and Therapeutic Potential

Executive Summary

The dihydropyrimidinone (DHPM) scaffold, the core of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, represents a "privileged structure" in medicinal chemistry. First reported by Pietro Biginelli in 1893, this heterocyclic motif is accessible through a robust multicomponent reaction and serves as the foundation for a vast library of compounds with a wide spectrum of biological activities. These activities range from anticancer and antimicrobial to antihypertensive and anti-inflammatory properties. This technical guide provides an in-depth exploration of this compound class, designed for researchers, scientists, and drug development professionals. We will delve into the intricacies of its synthesis, the causality behind experimental choices, detailed protocols for its preparation and characterization, and a thorough analysis of its structure-activity relationships (SAR) across various therapeutic targets.

Chapter 1: The Dihydropyrimidinone (DHPM) Scaffold: A Foundation for Drug Discovery

Historical Context and Core Structure

The synthesis of dihydropyrimidinones was first documented over a century ago through a one-pot condensation reaction involving an aromatic aldehyde, ethyl acetoacetate, and urea, now famously known as the Biginelli reaction.[1] This reaction's simplicity, efficiency, and the structural diversity it allows have cemented its importance in synthetic and medicinal chemistry.[2]

The core of the topic, This compound , is a canonical example of a Biginelli compound. Its structure is defined by a six-membered dihydropyrimidine ring featuring a ketone group at the C2 position, a methyl ester at the C5 position, and a methyl group at the C6 position. The parent acid, 2-Oxo-1,2-dihydropyrimidine-5-carboxylic acid, is a solid at room temperature with moderate solubility in polar solvents, a property conferred by the hydrogen-bonding capacity of its carboxylic acid and keto groups.[3]

Significance in Medicinal Chemistry

The DHPM core is a versatile pharmacophore found in numerous biologically active molecules. Its rigid heterocyclic structure, decorated with multiple functional groups, provides a three-dimensional framework capable of engaging with a variety of biological targets. Analogs of this core have demonstrated a remarkable range of pharmacological effects, including:

-

Anticancer Activity: Inhibition of critical cell division enzymes like the human kinesin Eg5.[4][5]

-

Antimicrobial Properties: Acting as potent antibacterial and antifungal agents, sometimes through mechanisms like dihydrofolate reductase (DHFR) inhibition.[2][6][7]

-

Cardiovascular Effects: Functioning as alpha-1a receptor blockers for the potential treatment of hypertension.[8]

-

Metabolic Regulation: Serving as activators for peroxisome proliferator-activated receptor gamma (PPARγ), a target for anti-diabetic drugs.[9]

This wide applicability underscores the scaffold's value as a starting point for the rational design of novel therapeutics.

Chapter 2: Synthesis and Mechanistic Insights

The Biginelli Multicomponent Reaction

The cornerstone of DHPM synthesis is the Biginelli reaction, a one-pot, acid-catalyzed cyclocondensation of three components: an aldehyde, a β-ketoester, and urea (or thiourea).[2] The choice of these starting materials directly dictates the final structure of the DHPM. For this compound, the reactants would be an appropriate aldehyde, methyl acetoacetate, and urea.

Causality in Mechanism: The reaction is believed to proceed through the formation of an acyl-iminium ion intermediate from the aldehyde and urea. This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidine ring. The acid catalyst is crucial as it protonates the aldehyde's carbonyl group, increasing its electrophilicity and accelerating the initial iminium ion formation, which is often the rate-determining step. The choice of catalyst, from simple mineral acids like HCl to Lewis acids or even green biocatalysts like citrus juice, can significantly impact reaction times and yields.[4][10] Optimizing the pH to around 5 has been shown to be favorable, likely because it balances the need for aldehyde activation without excessively protonating and deactivating the nucleophilic β-ketoester.[2]

Synthesis and Purification Workflow

A typical workflow involves combining the three core components with a catalyst in a suitable solvent, such as ethanol or acetonitrile.[4][10] The reaction is often heated to reflux to drive it to completion. The trustworthiness of this protocol is high because the product is typically a solid that precipitates from the reaction mixture upon cooling or after pouring into water.[10] This simplifies the initial purification immensely. The crude product can then be further purified by recrystallization from a suitable solvent like hot ethanol to obtain analytically pure crystals.[4]

Chapter 3: Structural Elucidation and Physicochemical Properties

The unambiguous identification of synthesized DHPMs relies on a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): 1H NMR is invaluable for confirming the structure. Key diagnostic signals include a doublet for the proton at C4, a singlet for the N1-H proton, and another singlet for the N3-H proton (which may be broad), in addition to signals corresponding to the aldehyde-derived substituent and the ester and methyl groups.

-

Infrared (IR) Spectroscopy: IR spectra will show characteristic absorption bands for the N-H stretching vibrations (around 3100-3400 cm⁻¹), a strong C=O stretch for the ester group (around 1700 cm⁻¹), and another C=O stretch for the urea carbonyl (amide band, around 1650 cm⁻¹).[11]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of all three components.

-

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of structure and reveals detailed conformational information, such as the "flattened-boat" or "screw-boat" conformation of the dihydropyrimidine ring.[10][12] This analysis also confirms intermolecular interactions like hydrogen bonding, which are critical for crystal packing and can inform understanding of drug-receptor binding.[10]

| Property[13][14] | Value for this compound | Significance |

| Molecular Formula | C₆H₆N₂O₃ | Defines the elemental composition. |

| Molecular Weight | 154.12 g/mol | Confirms identity via mass spectrometry. |

| TPSA (Topological Polar Surface Area) | 72.05 Ų | Predicts membrane permeability; values < 140 Ų are favorable for cell penetration. |

| LogP (Octanol-Water Partition Coeff.) | -0.44 | Indicates the compound's hydrophilicity/lipophilicity, affecting solubility and absorption. |

| Hydrogen Bond Donors | 1 | Number of N-H or O-H bonds available for donating in H-bonds. |

| Hydrogen Bond Acceptors | 4 | Number of N or O atoms available for accepting H-bonds. |

Chapter 4: Analogs and Structure-Activity Relationships (SAR)

The true power of the Biginelli reaction lies in its ability to generate vast libraries of analogs by simply varying the three starting components. This allows for systematic exploration of the structure-activity relationship (SAR).

Strategies for Derivatization

-

C4-Position: This is the most common point of variation. Using different aromatic, heteroaromatic, or aliphatic aldehydes introduces a wide array of substituents at the C4 position, which often plays a critical role in receptor binding.[2][5][11]

-

C2-Position: Replacing urea with thiourea yields 2-thioxo-dihydropyrimidine analogs. This seemingly minor change can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule, often leading to different biological activity profiles.[1][4]

-

C5-Position: The ester group can be varied (e.g., methyl, ethyl, tert-butyl) or hydrolyzed to the corresponding carboxylic acid.[9] The acid can then be converted to a wide range of amides, which has been a successful strategy in developing DHFR inhibitors.[7]

SAR Case Study: DHPMs as DHFR Inhibitors

Dihydrofolate reductase (DHFR) is a crucial enzyme for bacterial survival, making it an excellent target for antibiotics.[6] DHPMs have been explored as potential DHFR inhibitors.

Logic of the Approach: The goal is to design a DHPM analog that can selectively bind to the active site of bacterial DHFR over human DHFR to minimize toxicity. Molecular docking studies are often employed to predict binding modes and guide synthetic efforts.[6][7]

Key Findings:

-

C4-Substituent: The nature of the aryl group at the C4 position is critical for binding affinity.

-

C5-Carboxamides: Conversion of the C5-ester to various carboxamides has been shown to enhance inhibitory activity against Leishmania major DHFR.[7]

-

Thio-analogs: In some series, 2-thioxo derivatives incorporating pyrazole moieties have shown potent activity against both gram-positive and gram-negative bacteria.[6]

Chapter 5: Detailed Experimental Protocols

The following protocols are provided as a self-validating guide for the synthesis and characterization of a representative DHPM derivative.

Protocol 5.1: Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol is adapted from established procedures and demonstrates a typical Biginelli reaction.[2]

Rationale: 4-methoxybenzaldehyde is chosen as a representative electron-rich aromatic aldehyde. Ethyl acetoacetate is used to yield the corresponding ethyl ester. Sulfuric acid serves as a readily available and effective catalyst. The reaction is performed under reflux to ensure a reasonable reaction rate.

Materials:

-

4-Methoxybenzaldehyde (2.7 g, 20 mmol)

-

Urea (2.4 g, 40 mmol)

-

Ethyl acetoacetate (5.2 g, 40 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Deionized Water

-

Round-bottom flask (100 mL), condenser, heating mantle, magnetic stirrer.

Procedure:

-

Combine 4-methoxybenzaldehyde (20 mmol), urea (40 mmol), and ethyl acetoacetate (40 mmol) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Carefully add drops of concentrated H₂SO₄ while stirring until the pH of the mixture is approximately 5. (Safety Note: H₂SO₄ is highly corrosive. Wear appropriate PPE).

-

Attach a reflux condenser and heat the mixture to 80 °C using a heating mantle.

-

Maintain the reaction at 80 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing 100 mL of ice-cold water.

-

A solid precipitate should form. Stir the slurry for 15 minutes to ensure complete precipitation.

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid on the filter paper with copious amounts of cold deionized water to remove any remaining acid and unreacted urea.

-

Proceed to Protocol 5.2 for purification.

Protocol 5.2: Purification by Recrystallization

Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds. The goal is to dissolve the crude product in a minimum amount of a hot solvent, in which impurities are either more soluble (and remain in the mother liquor) or less soluble (and can be filtered off hot). Upon cooling, the desired compound crystallizes out in a purer form. Ethanol is an excellent choice for many DHPMs.[4]

Procedure:

-

Transfer the crude, air-dried solid from Protocol 5.1 to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol, just enough to dissolve the solid completely. Keep the solution near its boiling point on a hot plate.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form.

-

To maximize yield, place the flask in an ice bath for 20-30 minutes to complete the crystallization process.

-

Collect the pure crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

-

Dry the purified product in a vacuum oven to remove all traces of solvent.

-

Determine the melting point and yield. Characterize the product using NMR, IR, and MS to confirm its identity and purity.

Conclusion

This compound and its analogs are a testament to the enduring power of classic organic reactions in modern drug discovery. The Biginelli reaction provides a straightforward, robust, and highly adaptable route to a scaffold of immense therapeutic potential. By understanding the mechanistic nuances of the synthesis and systematically exploring structure-activity relationships, researchers can continue to develop novel DHPM-based candidates to address pressing medical needs, from infectious diseases to cancer and beyond. This guide provides the foundational knowledge and practical protocols to empower scientists in this exciting and fruitful area of research.

References

- Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. (2021). RSC Publishing.

- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI.

- Design and Synthesis of Classical Dihydropyrimidone Derivatives from Azosalicyaldehydes. (2017). Der Pharma Chemica.

- Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. (2022). Journal of Medicinal and Chemical Sciences.

-

A NOVEL APPROACH FOR THE SYNTHESIS OF DIHYDROPYRIMIDINE DERIVATIVES AND ITS CHARACTERIZATION AND BIOLOGICAL EVALUATION. (2020). ResearchGate. Available at: [Link]

-

6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Synthesis and pharmacological evaluation of 2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylate derivatives as alpha1 receptor blockers. (2015). ResearchGate. Available at: [Link]

-

Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. (2022). ScienceScholar. Available at: [Link]

-

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. (2007). PubMed. Available at: [Link]

-

Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L. major dihydrofolate reductase. (2021). PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jmchemsci.com [jmchemsci.com]

- 3. CAS 38324-83-3: 2-oxo-1,2-dihydropyrimidine-5-carboxylic a… [cymitquimica.com]

- 4. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]

- 5. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciencescholar.us [sciencescholar.us]

- 7. Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L. major dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemscene.com [chemscene.com]

- 14. This compound | 50628-34-7 | ACA62834 [biosynth.com]

Dihydropyrimidine Derivatives: A Comprehensive Technical Guide to Their Potential Therapeutic Targets

Abstract

Dihydropyrimidine (DHPM) derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the key therapeutic targets of DHPMs, with a focus on their applications in oncology, cardiovascular disease, and virology. We will delve into the mechanisms of action, present exemplary compounds, and provide detailed experimental protocols for target validation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the dihydropyrimidine scaffold.

Part 1: Introduction to Dihydropyrimidine Derivatives

The Dihydropyrimidine Scaffold: Chemical Structure and Properties

The dihydropyrimidine core is a six-membered heterocyclic ring containing two nitrogen atoms. The 3,4-dihydropyrimidin-2(1H)-one scaffold is of particular interest in medicinal chemistry due to its diverse pharmacological properties.[1] The presence of the pyrimidine base in essential biomolecules like thymine, cytosine, and uracil, which are fundamental components of DNA and RNA, hints at the potential for dihydropyrimidine derivatives to interact with biological systems.[1] The versatility of this scaffold allows for substitutions at various positions, leading to a wide array of compounds with distinct biological activities.[1]

Synthesis: The Biginelli Reaction and its Modifications